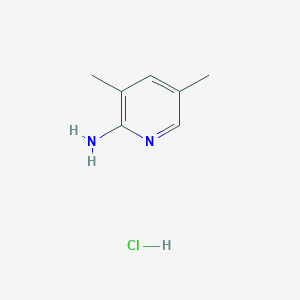

3,5-Dimethyl-2-pyridinamine hydrochloride

描述

3,5-Dimethyl-2-pyridinamine hydrochloride (CAS: 873-39-2; InChIKey: OVNCQNZEERWZKW-UHFFFAOYSA-N) is a pyridine derivative characterized by a six-membered aromatic ring substituted with two methyl groups at positions 3 and 5 and an amine group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. It is commercially available under synonyms such as 3,5-Dimethylpyridin-2-amine hydrochloride and AldrichCPR .

属性

IUPAC Name |

3,5-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-5-3-6(2)7(8)9-4-5;/h3-4H,1-2H3,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNCQNZEERWZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-39-2 | |

| Record name | 2-Pyridinamine, 3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Starting from 3,5-Dimethyl-4-methoxy-2-cyanopyridine

A well-documented route involves catalytic hydrogenation of 3,5-dimethyl-4-methoxy-2-cyanopyridine to yield 3,5-dimethyl-4-methoxy-2-aminomethylpyridine, which can be subsequently converted to the hydrochloride salt.

-

- Dissolve 3,5-dimethyl-4-methoxy-2-cyanopyridine in an ammonia-saturated solvent.

- Catalytically hydrogenate under controlled pressure and temperature.

- Isolate the 3,5-dimethyl-4-methoxy-2-aminomethylpyridine intermediate.

- Convert to hydrochloride salt by treatment with hydrochloric acid.

-

- High selectivity for the amine group at the 2-position.

- Mild reaction conditions.

- Intermediate suitable for further functionalization.

This method is supported by patent literature describing the efficient preparation of 3,5-dimethyl-4-methoxy-2-amino-methylpyridine as a key intermediate in the synthesis of proton pump inhibitors and related compounds.

Chloromethylation and Amination of 3,5-Dimethylpyridine Derivatives

Another approach involves chloromethylation of 3,5-dimethylpyridine derivatives followed by substitution with ammonia or amine sources to introduce the amino group.

-

- Chloromethylation : React 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with triphosgene in toluene at 0–10°C to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- Amination : Treat the chloromethyl intermediate with ammonia or an amine to substitute the chlorine with an amino group.

- Salt Formation : Isolate the hydrochloride salt by acidification and drying.

-

- Use of triphosgene as a chlorinating reagent provides high yield and purity.

- Low temperature control (0–10°C) prevents side reactions.

- Post-reaction methanol addition and vacuum removal of acidic gases improve product isolation.

Outcome :

- High purity 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride intermediate.

- Efficient conversion to the desired amine hydrochloride salt.

This method is advantageous for its simplicity, scalability, and environmentally friendlier profile due to reduced waste generation.

Nitration and Reduction Route

A classical synthetic sequence involves:

- Nitration of 3,5-dimethylpyridine-N-oxide to introduce a nitro group at the 4-position.

- Subsequent reduction of the nitro group to an amino group.

Conversion of the resulting aminopyridine to the hydrochloride salt.

Details :

- Use of potassium nitrate in concentrated sulfuric acid as a nitrating agent reduces reaction time and environmental impact compared to nitric acid.

- Reaction temperatures are maintained between 0–90°C with batchwise addition of reagents.

- Post-reaction neutralization and purification yield 3,5-dimethyl-4-aminopyridine derivatives.

Benefits :

- Improved yield and selectivity.

- Reduced generation of hazardous byproducts.

- Environmentally safer nitration process.

This method is particularly useful when the 4-position functionalization is desired alongside the 2-amino group and can be adapted for related pyridine amine hydrochlorides.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The chloromethylation method using triphosgene is noted for its operational simplicity and reduced waste, making it suitable for industrial scale-up.

- Catalytic hydrogenation of nitrile to amine is a classical and reliable method, with well-established protocols ensuring high selectivity and yield.

- The nitration method using potassium nitrate in sulfuric acid offers an environmentally safer alternative to traditional nitric acid nitration, with enhanced reaction control and yield.

- The hydrochloride salt form of 3,5-dimethyl-2-pyridinamine improves compound stability and handling, which is critical for pharmaceutical applications.

化学反应分析

3,5-Dimethyl-2-pyridinamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

3,5-Dimethyl-2-pyridinamine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an important precursor for the development of proton pump inhibitors (PPIs) like omeprazole and esomeprazole. These drugs are primarily used for treating gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion .

1.2 Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of derivatives synthesized from this compound. For instance, novel derivatives have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance anti-inflammatory effects .

Organic Synthesis

2.1 Key Intermediate in Organic Reactions

The compound is frequently employed as a building block in organic synthesis due to its functional groups that can participate in various chemical reactions. It can undergo nucleophilic substitutions and coupling reactions to form complex organic molecules .

2.2 Development of New Chemical Entities

Research has shown that this compound can be modified to create new chemical entities with desired pharmacological properties. For example, derivatives have been synthesized for targeting specific receptors such as P2Y12R, which is involved in neuroinflammation .

Case Studies and Research Findings

3.1 Synthesis of Novel Derivatives

A study reported the synthesis of 3,5-dimethylpyridin-4(1H)-one derivatives from this compound. These derivatives were evaluated for their activity as AMP-activated protein kinase (AMPK) activators, showcasing the versatility of this compound in generating bioactive molecules .

3.2 Evaluation of Biological Activities

In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against various pathogens, indicating the potential application of this compound in developing new antibiotics or antifungal agents .

Comparative Data Table

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for PPIs | Omeprazole, Esomeprazole |

| Anti-inflammatory | Inhibitors of COX enzymes | Various novel derivatives with enhanced activity |

| Organic Synthesis | Building block for complex organic molecules | Synthesis of new chemical entities |

| Biological Evaluation | Antimicrobial activity against pathogens | Effective against specific bacterial strains |

作用机制

The mechanism of action of 3,5-Dimethyl-2-pyridinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Features

Pyridine-based hydrochlorides share a common aromatic ring but differ in substituents, which critically influence their chemical and biological behavior.

Key Observations :

- Substituent Diversity : The target compound’s simple methyl and amine groups contrast with the bulky adamantane (memantine) or tricyclic (dosulepin) moieties in other hydrochlorides.

- Salt Form: Most compounds exist as monohydrochlorides, whereas 4-(Pyrrolidin-1-yl)pyridin-3-amine uses a dihydrochloride form for improved solubility .

Physicochemical Properties

Stability and Handling

- Safety Protocols : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride require strict handling (e.g., ventilation, protective gear) due to undefined hazards . In contrast, benzydamine and memantine hydrochlorides have well-documented safety profiles for clinical use .

生物活性

3,5-Dimethyl-2-pyridinamine hydrochloride, often referred to as CP 376395 hydrochloride, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : C₇H₁₃ClN₂

- Molecular Weight : 160.65 g/mol

- Purity : ≥99%

This compound acts primarily as a CRF1 receptor antagonist . The CRF1 receptor plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By antagonizing this receptor, the compound can attenuate CRF-induced activation of the HPA axis, potentially leading to anxiolytic effects and modulation of stress-related disorders .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects:

- Selectivity : It shows a high selectivity for the CRF1 receptor with a Ki value of approximately 12 nM, while demonstrating minimal affinity for the CRF2 receptor (Ki > 10,000 nM) .

- In Vivo Activity : Studies have shown that administration of CP 376395 hydrochloride can effectively reduce anxiety-like behaviors in animal models by modulating the HPA axis response to stress .

Case Studies and Experimental Findings

A variety of studies have explored the biological activity of this compound:

- Anti-inflammatory Potential : In related studies involving pyridine derivatives, compounds with similar structures were found to inhibit key inflammatory mediators such as PGE2 and nitric oxide. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| CP 376395 | Not directly tested | Potential based on structural analogs |

| Indomethacin | 9.17 | Not applicable |

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological assessments:

常见问题

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Heavy metals | ICP-MS | ≤20 ppm | |

| Residual solvents | GC-FID | <500 ppm (ethanol) | |

| Isomeric impurities | Chiral UPLC | <0.1% |

Q. Table 2. Reaction Optimization via DoE

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | +25% |

| Catalyst (mol%) | 5–15 | 10 | +15% |

| Reaction time (h) | 12–48 | 24 | +10% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。